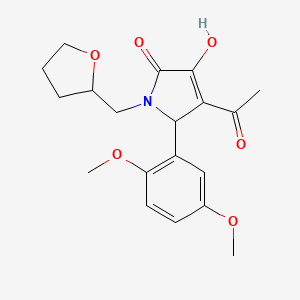![molecular formula C22H18ClN3O B3907761 4-chloro-N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B3907761.png)
4-chloro-N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]benzamide
Descripción general
Descripción
4-chloro-N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]benzamide is a chemical compound that belongs to the class of benzimidazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]benzamide involves the inhibition of various enzymes, particularly tubulin polymerization. Tubulin is a protein that forms the structural component of microtubules, which are involved in various cellular processes, including cell division, intracellular transport, and cell signaling. The inhibition of tubulin polymerization by 4-chloro-N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]benzamide leads to the disruption of microtubule formation and function, which ultimately results in the inhibition of cell division and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]benzamide are mainly related to its inhibitory activity against various enzymes, particularly tubulin polymerization. It has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to exhibit antiviral activity against various viruses, including herpes simplex virus and human cytomegalovirus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-chloro-N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]benzamide in laboratory experiments include its potent inhibitory activity against various enzymes, its broad-spectrum cytotoxic and antiviral activity, and its relatively low toxicity. However, its limitations include its limited solubility in aqueous solutions, its potential for non-specific binding to cellular components, and its potential for off-target effects.
Direcciones Futuras
For the research and development of 4-chloro-N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]benzamide include the identification of its specific targets and the elucidation of its mechanism of action. Further studies are also needed to optimize its synthesis method and to improve its solubility and bioavailability. Additionally, the potential applications of 4-chloro-N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]benzamide in the treatment of various diseases, including cancer and viral infections, should be explored further.
Aplicaciones Científicas De Investigación
4-chloro-N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]benzamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to exhibit potent inhibitory activity against various enzymes, including tubulin polymerization, tyrosine kinase, and topoisomerase II. These enzymes are involved in various cellular processes, including cell division, signal transduction, and DNA replication, and are considered important targets for the development of anticancer and antiviral drugs.
Propiedades
IUPAC Name |
4-chloro-N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O/c1-15-6-2-3-7-17(15)14-26-20-9-5-4-8-19(20)24-22(26)25-21(27)16-10-12-18(23)13-11-16/h2-13H,14H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMBNJVSPLWDRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-[4-(dimethylamino)phenyl]-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907687.png)

![6-[2-(4-fluorophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907700.png)
![6-[3-benzoyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907702.png)
![6-[3-(4-fluorobenzoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907708.png)
![isopropyl 4-[5-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoate](/img/structure/B3907711.png)
![(2S)-6-amino-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}hexanoic acid](/img/structure/B3907730.png)
![6-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907738.png)
![4-{4-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B3907744.png)
![6-[3-cinnamoyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907748.png)

![6-[2-(2-chlorophenyl)-3-cinnamoyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907768.png)

![2-chloro-5-({[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoic acid](/img/structure/B3907787.png)